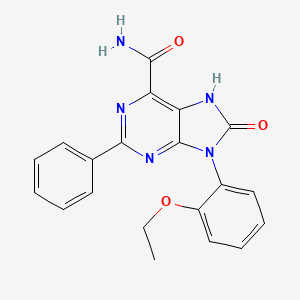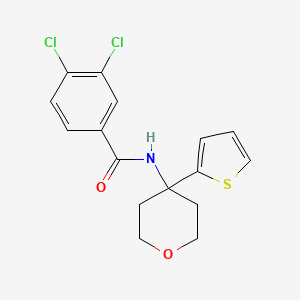
2-Bromo-3-(cyclohexyloxy)acrylaldehyde
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Bromo-3-(cyclohexyloxy)acrylaldehyde, with the CAS Number 1253298-70-2, is a chemical compound with a molecular weight of 233.11 . It has the IUPAC name (2Z)-2-bromo-3-(cyclohexyloxy)-2-propenal . It is a solid at room temperature .
Synthesis Analysis
The compound can be synthesized from 2-bromomalonaldehyde, which is converted into several enol ethers . Each enol ether is evaluated for its suitability for long-term storage and the temperature at which thermal decomposition is initiated .Molecular Structure Analysis
The InChI code for 2-Bromo-3-(cyclohexyloxy)acrylaldehyde is 1S/C9H13BrO2/c10-8(6-11)7-12-9-4-2-1-3-5-9/h6-7,9H,1-5H2/b8-7- .Chemical Reactions Analysis
The compound is used in the synthesis of an investigational active pharmaceutical ingredient (API) . It is converted into several enol ethers, each of which is evaluated for its suitability for long-term storage and the temperature at which thermal decomposition is initiated .Physical And Chemical Properties Analysis
2-Bromo-3-(cyclohexyloxy)acrylaldehyde is a solid at room temperature . It has a molecular weight of 233.11 .Safety and Hazards
将来の方向性
The compound has been used in the synthesis of an investigational active pharmaceutical ingredient (API), suggesting potential future applications in pharmaceutical research .
Relevant Papers The main paper referenced in this analysis is titled "2-Bromo-3-(cyclohexyloxy)acrylaldehyde: An Isolable Enol Ether of Bromomalonaldehyde Suitable for Use in the Manufacture of Imidazolecarboxaldehydes" . This paper discusses the synthesis of 2-Bromo-3-(cyclohexyloxy)acrylaldehyde from 2-bromomalonaldehyde and its use in the synthesis of an investigational active pharmaceutical ingredient (API) .
特性
IUPAC Name |
(Z)-2-bromo-3-cyclohexyloxyprop-2-enal |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13BrO2/c10-8(6-11)7-12-9-4-2-1-3-5-9/h6-7,9H,1-5H2/b8-7- |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LDCNZLKUTJBBES-FPLPWBNLSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)OC=C(C=O)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CCC(CC1)O/C=C(/C=O)\Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13BrO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.10 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Bromo-3-(cyclohexyloxy)acrylaldehyde | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(2E)-3-[(3,4-difluorophenyl)amino]-2-[4-(2-oxo-2H-chromen-3-yl)-1,3-thiazol-2-yl]prop-2-enenitrile](/img/structure/B2898511.png)

![N-(2,4-difluorophenyl)-2-((3-(3,5-dimethylphenyl)-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2898514.png)
![(Z)-N-(4-fluoro-3-propylbenzo[d]thiazol-2(3H)-ylidene)-5,6-dihydro-1,4-dioxine-2-carboxamide](/img/structure/B2898515.png)
![N-({[(2,4-dichlorobenzyl)oxy]imino}methyl)-2-(2-phenyl-2-adamantyl)acetamide](/img/structure/B2898516.png)
![2-[1-(3-chlorophenyl)-4-oxopyrazolo[3,4-d]pyrimidin-5-yl]-N-(3-fluorophenyl)acetamide](/img/structure/B2898517.png)
![3-Methyl-N-(2-methylsulfanylphenyl)-[1,2,4]triazolo[4,3-b]pyridazine-6-carboxamide](/img/structure/B2898518.png)


![N-(1,1a,6,6a-Tetrahydrocyclopropa[a]inden-1-ylmethyl)-2-chloropropanamide](/img/structure/B2898526.png)
![2-(2-([1,2,4]Triazolo[1,5-A]pyridin-2-YL)ethyl)-7-chloro-5-methyl-2,3-dihydro-1H-pyrrolo[3,4-C]pyridine-1,6(5H)-dione](/img/structure/B2898529.png)


